molecular formula C10H14N2O2 B1385706 2-(Isobutylamino)nicotinic acid CAS No. 1019461-50-7

2-(Isobutylamino)nicotinic acid

Cat. No. B1385706
M. Wt: 194.23 g/mol
InChI Key: FGTRGMFIJRDUIB-UHFFFAOYSA-N
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Description

2-(Isobutylamino)nicotinic acid is a chemical compound with the CAS Number: 1019461-50-7 . It has a molecular weight of 194.23 and its molecular formula is C10H14N2O2 .


Molecular Structure Analysis

The InChI code for 2-(Isobutylamino)nicotinic acid is 1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Isobutylamino)nicotinic acid include a molecular weight of 194.23 and a molecular formula of C10H14N2O2 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the search results .

Safety And Hazards

2-(Isobutylamino)nicotinic acid is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment. If it comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Future Directions

While specific future directions for 2-(Isobutylamino)nicotinic acid were not found, it’s worth noting that similar compounds like nicotinic acid are being explored for their potential in energy storage devices . This suggests that there could be future research opportunities for 2-(Isobutylamino)nicotinic acid in similar applications.

properties

IUPAC Name

2-(2-methylpropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTRGMFIJRDUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651289
Record name 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutylamino)nicotinic acid

CAS RN

1019461-50-7
Record name 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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